Cas no 10546-24-4 (3-Methylnaphthalen-2-amine)

3-Methylnaphthalen-2-amine is an aromatic amine derivative of naphthalene, characterized by the presence of a methyl group at the 3-position and an amino group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its structural features enhance reactivity in electrophilic substitution and coupling reactions, making it useful for constructing complex heterocyclic frameworks. The methyl group contributes to improved solubility and stability in various solvents, facilitating its application in fine chemical manufacturing. Proper handling is required due to potential sensitivity to oxidation and light. Storage under inert conditions is recommended to maintain purity.
3-Methylnaphthalen-2-amine structure
3-Methylnaphthalen-2-amine structure
Product Name:3-Methylnaphthalen-2-amine
CAS No:10546-24-4
MF:C11H11N
MW:157.211742639542
MDL:MFCD01712083
CID:173604
PubChem ID:21168
Update Time:2025-06-26

3-Methylnaphthalen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Methylnaphthalen-2-amine
    • 2-Naphthalenamine,3-methyl-
    • 3-METHYL-2-NAPHTHYLAMINE
    • 2-Naphthylamine, 3-methyl-
    • 3-Methyl-2-aminonaphthalene
    • 3-Methyl-2-naphthalenamine
    • 3-Methylnaphthalene-2-amine
    • METHYL-2-NAPHTHYLAMINE, 3-
    • DTXSID40147140
    • EN300-193326
    • CS-0108597
    • 10546-24-4
    • 2-Amino-3-methylnaphthalene
    • UNII-24TD1NM2XL
    • 24TD1NM2XL
    • BRN 2716046
    • WLN: L66J CZ D1
    • D88160
    • 4-12-00-03205 (Beilstein Handbook Reference)
    • AKOS006277936
    • NSC 136515
    • BJICIOTXNBTOAJ-UHFFFAOYSA-N
    • SCHEMBL5174934
    • SCHEMBL5150194
    • Q26840786
    • NSC-136515
    • CHEMBL84042
    • NSC136515
    • 2-Naphthalenamine, 3-methyl-
    • SB76021
    • MDL: MFCD01712083
    • Inchi: 1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3
    • InChI Key: BJICIOTXNBTOAJ-UHFFFAOYSA-N
    • SMILES: NC1=CC2C=CC=CC=2C=C1C

Computed Properties

  • Exact Mass: 157.08923
  • Monoisotopic Mass: 157.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0595 (rough estimate)
  • Melting Point: 135.25°C
  • Boiling Point: 271.88°C (rough estimate)
  • Refractive Index: 1.6722 (estimate)
  • PSA: 26.02
  • LogP: 3.31160

3-Methylnaphthalen-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001738-500mg
2-Amino-3-methylnaphthalene
10546-24-4 98%
500mg
$1078.00 2023-09-04
Alichem
A219001738-1g
2-Amino-3-methylnaphthalene
10546-24-4 98%
1g
$1617.60 2023-09-04
Chemenu
CM141017-1g
3-methylnaphthalen-2-amine
10546-24-4 95%
1g
$*** 2023-04-03
Chemenu
CM141017-5g
3-methylnaphthalen-2-amine
10546-24-4 95%
5g
$*** 2023-04-03
Enamine
EN300-193326-1g
3-methylnaphthalen-2-amine
10546-24-4
1g
$2068.0 2023-09-17
Enamine
EN300-193326-5g
3-methylnaphthalen-2-amine
10546-24-4
5g
$5995.0 2023-09-17
Enamine
EN300-193326-10g
3-methylnaphthalen-2-amine
10546-24-4
10g
$8889.0 2023-09-17
Enamine
EN300-193326-0.05g
3-methylnaphthalen-2-amine
10546-24-4
0.05g
$1737.0 2023-09-17
Enamine
EN300-193326-0.1g
3-methylnaphthalen-2-amine
10546-24-4
0.1g
$1819.0 2023-09-17
Enamine
EN300-193326-0.25g
3-methylnaphthalen-2-amine
10546-24-4
0.25g
$1902.0 2023-09-17

3-Methylnaphthalen-2-amine Related Literature

Additional information on 3-Methylnaphthalen-2-amine

Research Brief on 3-Methylnaphthalen-2-amine (CAS: 10546-24-4): Recent Advances and Applications in Chemical Biology and Medicine

3-Methylnaphthalen-2-amine (CAS: 10546-24-4) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its aromatic structure and amine functional group, serves as a versatile building block in the synthesis of more complex molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases. This research brief aims to summarize the latest findings related to 3-Methylnaphthalen-2-amine, highlighting its chemical properties, biological activities, and potential applications.

One of the key areas of interest in recent research has been the synthesis and optimization of 3-Methylnaphthalen-2-amine derivatives for enhanced pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the successful modification of the amine group to improve the compound's bioavailability and target specificity. The researchers utilized computational modeling and high-throughput screening to identify derivatives with promising binding affinities for specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). These findings suggest that 3-Methylnaphthalen-2-amine could serve as a scaffold for the development of next-generation small-molecule drugs.

In addition to its role in drug discovery, 3-Methylnaphthalen-2-amine has also been investigated for its potential as a fluorescent probe in biological imaging. A recent study in Analytical Chemistry (2024) reported the development of a novel fluorescent derivative of 3-Methylnaphthalen-2-amine, which exhibited strong emission in the visible spectrum and high photostability. This derivative was successfully used to label and track specific cellular components in live-cell imaging experiments, providing valuable insights into dynamic biological processes. The study underscores the compound's utility as a tool for advancing our understanding of cellular mechanisms.

Another significant advancement involves the application of 3-Methylnaphthalen-2-amine in the field of materials science. Researchers have explored its incorporation into organic semiconductors and conductive polymers, leveraging its aromatic structure to enhance electronic properties. A study published in Advanced Materials (2023) highlighted the compound's ability to improve charge transport in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These findings open new avenues for the use of 3-Methylnaphthalen-2-amine in the development of flexible and wearable electronics.

Despite these promising developments, challenges remain in the large-scale synthesis and commercialization of 3-Methylnaphthalen-2-amine-based products. Issues such as yield optimization, purification, and stability under various environmental conditions need to be addressed to fully realize its potential. Future research directions may include the exploration of green chemistry approaches for sustainable synthesis, as well as further investigations into its toxicological profile and safety for biomedical applications.

In conclusion, 3-Methylnaphthalen-2-amine (CAS: 10546-24-4) represents a compound of significant interest in multiple scientific disciplines. Its versatility as a chemical building block, combined with its potential applications in drug discovery, biological imaging, and materials science, makes it a valuable subject of ongoing research. Continued efforts to optimize its properties and explore new applications will likely yield further breakthroughs in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk